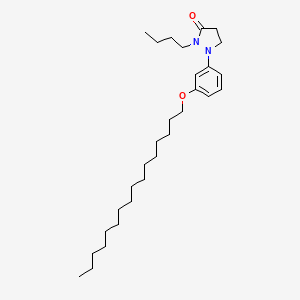![molecular formula C13H13N5O2S B12906512 6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine CAS No. 403511-20-6](/img/structure/B12906512.png)
6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The phenylsulfonyl group attached to the ethyl chain in this compound introduces unique chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. The choice of reagents and catalysts is crucial to minimize by-products and ensure scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the purine ring.
Wissenschaftliche Forschungsanwendungen
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine involves its interaction with specific molecular targets. The purine ring can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of nucleic acid synthesis and interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine: can be compared with other purine derivatives such as:
Uniqueness
The presence of the phenylsulfonyl group in 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
403511-20-6 |
|---|---|
Molekularformel |
C13H13N5O2S |
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O2S/c14-13-17-10(11-12(18-13)16-8-15-11)6-7-21(19,20)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18) |
InChI-Schlüssel |
JPZKNWDYYJMRJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=C3C(=NC(=N2)N)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)

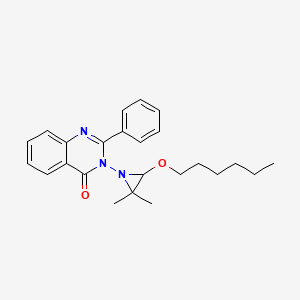
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
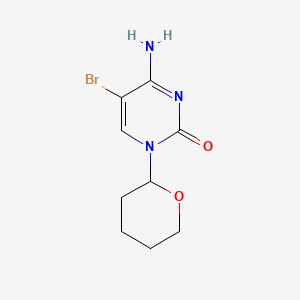
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
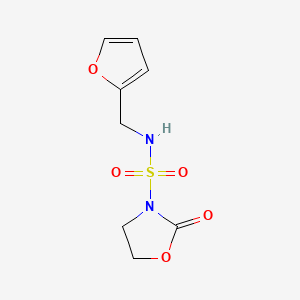

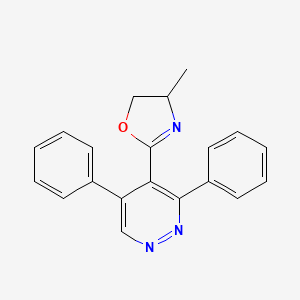

![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
